1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine
Description
1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine is a structurally complex piperidine derivative characterized by a bicyclo[2.2.1]heptane (norbornane) core substituted with a 1,3-dioxolane ring and a piperidine moiety. The bicycloheptyl group confers rigidity and lipophilicity, while the 1,3-dioxolane may enhance solubility and metabolic stability. This compound’s unique architecture positions it as a candidate for exploring structure-activity relationships (SAR) in drug discovery, particularly in targeting receptors like NMDA or acetylcholinesterase (AChE) .
Properties
Molecular Formula |
C19H33NO2 |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
1-[[2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]-1,3-dioxolan-4-yl]methyl]piperidine |
InChI |
InChI=1S/C19H33NO2/c1-19(2)15-7-6-14(10-15)17(19)11-18-21-13-16(22-18)12-20-8-4-3-5-9-20/h14-18H,3-13H2,1-2H3 |
InChI Key |
IUQYLYYXKZJRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CC3OCC(O3)CN4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine typically involves multiple steps:
Synthetic Routes: The initial step often involves the preparation of the bicyclic intermediate, 3,3-Dimethylbicyclo[2.2.1]hept-2-ylmethanol. This intermediate is then reacted with a suitable dioxolane precursor under acidic conditions to form the dioxolane ring.
Reaction Conditions: The reaction conditions usually include the use of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like dichloromethane. The reaction is typically carried out at room temperature.
Industrial Production Methods: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques.
Scientific Research Applications
1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-({2-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-1,3-dioxolan-4-yl}methyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and dioxolane ring allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
- Donepezil Analogues : highlights piperazine-based derivatives (e.g., 2-(2-(4-(2-Oxo-2-phenylethyl)piperazine)ethers) designed as AChE inhibitors. Replacing piperidine with piperazine introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This substitution reduces logP (due to increased polarity) but may compromise blood-brain barrier (BBB) penetration compared to the target compound’s piperidine core .
- Target Compound : The retention of piperidine likely enhances lipophilicity, favoring CNS penetration, while the bicycloheptyl group provides steric bulk that could improve target selectivity.
Arylcyclohexylamine Derivatives (e.g., Diphenidine)
- Diphenidine and 2-MeO-Diphenidine : These first-generation dissociatives feature a cyclohexane ring linked to piperidine (). The target compound replaces the cyclohexane with a bicycloheptane system, which increases structural rigidity and may modulate NMDA receptor binding kinetics. The cyclohexane ring in diphenidine is critical for NMDA affinity, suggesting the bicycloheptane in the target compound could either enhance or alter receptor interactions .
Phenol-Piperidine Scaffolds (e.g., Alvimopan)
- Alvimopan: A μ-opioid receptor (MOR) inverse agonist with a phenol-piperidine scaffold (). The target compound lacks the phenol moiety, which is crucial for MOR binding in alvimopan. Instead, its dioxolane and bicycloheptyl groups may redirect activity toward other targets, such as AChE or serotonin receptors .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Pharmacological Target |
|---|---|---|---|---|
| Target Compound | ~335.5 | 3.8 | 0.05 (PBS) | AChE, NMDA receptors |
| Donepezil-like Piperazine Derivative | ~320.4 | 2.5 | 0.12 (PBS) | AChE |
| Diphenidine | 237.3 | 4.1 | 0.02 (PBS) | NMDA receptors |
| Alvimopan | 424.5 | 3.2 | 0.08 (PBS) | μ-Opioid receptors |
- Lipophilicity : The target compound’s logP (3.8) is intermediate between diphenidine (4.1) and piperazine derivatives (2.5), balancing BBB penetration and solubility.
- Solubility : The 1,3-dioxolane ring improves aqueous solubility compared to diphenidine but remains lower than polar piperazine analogues .
Research Findings and Activity Profiles
Anti-Acetylcholinesterase (AChE) Activity
- Target Compound vs. The bicycloheptyl group may enhance binding to the enzyme’s peripheral anionic site, as seen in norbornane-containing AChE inhibitors .
NMDA Receptor Modulation
- Comparison with Diphenidine: Diphenidine’s NMDA antagonism relies on its cyclohexane ring and piperidine amine. The target compound’s bicycloheptane may reduce NMDA affinity but introduce selectivity for other ionotropic glutamate receptors .
Opioid Receptor Interactions
- Lack of Phenol Moiety: Unlike alvimopan, the absence of a phenol group in the target compound likely eliminates μ-opioid receptor activity. However, its piperidine moiety could support binding to δ- or κ-opioid receptors with modified substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
